molecular formula C18H19N3O B5706872 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B5706872
M. Wt: 293.4 g/mol
InChI Key: NVNGXBBCXIUKIR-UHFFFAOYSA-N
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Description

3-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a high-value chemical building block designed for advanced research and development. This compound features a 1,3,4-oxadiazole core—a heterocycle known for its strong electron-accepting characteristics and wide spectrum of biological activities —bridged between an electron-rich aniline and a bulky tert-butylphenyl group. This molecular architecture makes it a prime candidate for creating novel functional materials and investigating new therapeutic agents. Key Research Applications: Organic Electronics: The 1,3,4-oxadiazole unit is recognized for its strong electron-affinity and electron-transporting capabilities . This aniline derivative serves as a key precursor for synthesizing conjugated molecules and polymers for use in organic light-emitting diodes (OLEDs), where it can function as an electron-transport material to improve device efficiency . Medicinal Chemistry & Drug Discovery: Compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad range of biological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities . The presence of the aniline group provides a versatile handle for further functionalization, allowing researchers to synthesize diverse libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening against various biological targets . Dye and Sensor Development: The aniline moiety can be readily diazotized and coupled with phenols or other electron-rich aromatics to generate novel azo dyes . These conjugated systems, which integrate the oxadiazole and azo chromophores, are of significant interest for developing highly colored and potentially fluorescent materials for sensing and imaging applications . Handling and Storage: This product is intended for research purposes by qualified laboratory personnel. Refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNGXBBCXIUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves a multi-step process One common method is the reaction of 4-tert-butylbenzoic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with thionyl chloride to yield the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can also improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of aniline derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Materials Science

Optical Materials : The compound exhibits significant photoluminescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies and lighting solutions.

Polymer Composites : When incorporated into polymer matrices, this compound can enhance thermal stability and mechanical strength. Research indicates that composites containing oxadiazole derivatives demonstrate improved performance in high-temperature environments .

Pharmaceuticals

Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent in pharmaceutical formulations .

Anti-cancer Properties : Research has indicated that certain oxadiazole compounds can inhibit the growth of cancer cells. The specific interactions of the compound with cellular pathways involved in cancer proliferation are under investigation, highlighting its potential as a therapeutic agent .

Optoelectronics

Light Emitting Devices : The compound's electronic properties make it a candidate for use in organic photovoltaics (OPVs) and OLEDs. Its ability to facilitate charge transport and light emission is critical for the development of efficient optoelectronic devices .

Sensors

Chemical Sensors : Due to its sensitivity to environmental changes, the compound can be utilized in the development of chemical sensors for detecting pollutants or hazardous substances. Its response to specific analytes can be calibrated for real-time monitoring applications .

Case Study 1: OLED Performance

A study conducted by researchers at Lanzhou Jiaotong University evaluated the performance of OLEDs fabricated using this compound. The results indicated that devices incorporating 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline exhibited higher efficiency and brightness compared to traditional materials used in OLEDs.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial activity of this compound was tested against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial colonies when exposed to varying concentrations of the compound, suggesting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism by which 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight LogP (Calculated) Key Properties/Applications References
3-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline 4-tert-butylphenyl C₁₈H₂₀N₄O 308.38 ~4.5* Fluorescent materials, drug intermediates
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 4-chlorophenyl C₁₄H₁₀ClN₃O 271.70 3.1 Antimicrobial activity
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline 4-methylphenyl C₁₅H₁₃N₃O 251.28 3.875 Intermediate in organic synthesis
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]aniline 2-furyl C₁₂H₉N₃O₂ 227.22 2.2 Photovoltaic applications
3-[(5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one 4-tert-butylphenyl + benzothiazolone C₂₁H₂₁N₃O₂S 371.47 4.8 Antimicrobial, fluorescent probes

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity : The tert-butyl derivative exhibits the highest LogP (~4.5), attributed to the bulky hydrophobic tert-butyl group, making it more membrane-permeable than analogs with smaller substituents (e.g., methyl or chloro) .

Electronic Effects : The electron-donating tert-butyl group stabilizes the oxadiazole ring, enhancing fluorescence quantum yield in bisbranched derivatives (e.g., BBOD-2, BBOD-3) compared to chloro or methyl analogs .

Biological Activity : The chloro analog (LogP 3.1) shows antimicrobial properties, while the benzothiazolone derivative (4g) demonstrates dual functionality as an antimicrobial and fluorescent agent .

Thermal and Stability Profiles

  • Melting Points : The tert-butyl derivative’s melting point is unreported, but its bisbranched analogs (BBOD series) show higher thermal stability (decomposition >250°C) due to extended conjugation .
  • Light Sensitivity : Unlike the methyl or chloro analogs, the tert-butyl compound requires foil-covered vessels during synthesis, indicating higher photosensitivity .

Biological Activity

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound (C19H20N2O) features a 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group. The molecular weight is approximately 308.37 g/mol. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the oxadiazole derivative .

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that such compounds displayed IC50 values ranging from 12.8 µM to 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) cells . The structure-activity relationship (SAR) studies suggest that modifications on the oxadiazole ring and substitution patterns significantly influence their anticancer efficacy.

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial effects. Some studies have demonstrated that these compounds exhibit antibacterial and antifungal properties. For example, derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth at certain concentrations .

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Inhibition studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The IC50 values for AChE inhibition were found to be in the range of 12.8 µM to 99.2 µM . This dual inhibition suggests potential therapeutic applications in treating cognitive disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in mediating interactions with biological targets such as enzymes and receptors involved in cancer proliferation and neurodegeneration .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Cytotoxicity Against Cancer Cell Lines : A study involving various human cancer cell lines demonstrated that specific substitutions on the oxadiazole ring enhanced cytotoxicity, with some derivatives achieving over 70% inhibition at low micromolar concentrations .
  • Neuroprotective Effects : Research has shown that certain oxadiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection .

Summary of Research Findings

Activity IC50 Value Cell Lines/Organisms
Anticancer12.8 - 92.4 µMHT-29, A549
AChE Inhibition12.8 - 99.2 µMVarious
BChE Inhibition>53 µMVarious
Antimicrobial ActivityVariableVarious bacterial strains and fungi

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline to maximize yield and purity?

  • Methodological Answer : The synthesis involves coupling 4-tert-butylphenyl moieties with oxadiazole-aniline precursors. Key steps include:

  • Using methanol as a solvent under light-protected conditions (foil-covered vessels) to prevent photodegradation of intermediates .
  • Monitoring reaction progress via Thin-Layer Chromatography (TLC) and isolating products via filtration and recrystallization (e.g., methanol) to enhance purity .
  • Adjusting stoichiometry to 1:1 equivalents of reactants to minimize side products .

Q. How can spectroscopic techniques (e.g., IR, LC-MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect NH₂ stretches (~3350–3422 cm⁻¹) and oxadiazole ring vibrations (~1600–1650 cm⁻¹) to verify functional groups .
  • LC-MS : Confirm molecular weight (e.g., [M+1]⁺ ion at m/z ~302.9 for analogous compounds) and assess purity .
  • ¹H/¹³C NMR : Assign aromatic proton environments (e.g., tert-butyl group at δ ~1.3 ppm for CH₃, aryl protons at δ ~6.8–7.5 ppm) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Light Sensitivity : Store intermediates and final products in amber vials or foil-covered containers to prevent degradation .
  • PPE : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure, especially due to potential amine reactivity .
  • Waste Management : Segregate waste and collaborate with certified disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the oxadiazole-aniline scaffold and target proteins (e.g., acetylcholinesterase). Focus on hydrogen bonding (NH₂ group) and hydrophobic interactions (tert-butyl group) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant or anticancer activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols (e.g., MTT assay for cytotoxicity, DPPH for antioxidant activity) using positive controls (e.g., doxorubicin, ascorbic acid) .
  • Purity Verification : Cross-check compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .
  • Structural Analog Comparison : Compare activity trends with derivatives (e.g., 4-fluorobenzylthio analogs) to identify substituent-specific effects .

Q. How does crystallographic analysis elucidate the compound’s supramolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve packing motifs (e.g., π-π stacking of aryl groups, hydrogen bonds between NH₂ and oxadiazole rings) to explain stability and reactivity .
  • Cambridge Structural Database (CSD) Mining : Compare torsion angles and bond lengths with analogous oxadiazoles (e.g., 5-aryl-1,3,4-oxadiazol-2-amines) to identify structural outliers .

Q. What are the challenges in designing derivatives for enhanced bioactivity?

  • Methodological Answer :

  • SAR Optimization : Systematically vary substituents (e.g., tert-butyl to trifluoromethyl) and evaluate effects on logP (lipophilicity) and IC₅₀ values .
  • Metabolic Stability : Assess microsomal degradation rates using liver microsome assays to prioritize derivatives with longer half-lives .

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